molecular formula C18H22FN9O2 B611985 Mavelertinib CAS No. 1776112-90-3

Mavelertinib

Numéro de catalogue B611985
Numéro CAS: 1776112-90-3
Poids moléculaire: 415.4334
Clé InChI: JYIUNVOCEFIUIU-GHMZBOCLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Mavelertinib, also known as PF-06747775, is a specific inhibitor of EGFR T790M . It causes cell death in EGFR T790M-positive tumor cells, while sparing wild-type EGFR . It is under investigation in clinical trials for patients with NSCLC EGFR Mutations (Del 19 or L858R +/- T790M) .


Chemical Reactions Analysis

Mavelertinib was identified as a potent inhibitor of G. lamblia growth and proliferation . It has in vitro efficacy against metronidazole-resistant 713-M3 strains . Other EGFR-TKIs screened in follow-up assays exhibited insignificant inhibition of G. lamblia at 5 μM, suggesting that the primary molecular target of mavelertinib may have a different mechanistic binding mode from human EGFR-tyrosine kinase .

Applications De Recherche Scientifique

Specific Scientific Field

This application falls under the field of Oncology , specifically the treatment of Non-Small Cell Lung Cancer (NSCLC) .

Summary of the Application

Mavelertinib is being studied as a potential treatment for NSCLC. It is one of several third-generation compounds being developed to overcome therapeutic resistance in lung cancer . These compounds, including Mavelertinib, are designed to target EGFR-activating mutations, which are observed in approximately 15% to 20% of patients with NSCLC .

Results or Outcomes

Overcoming EGFR TKI-Resistance in Lung Cancer

Specific Scientific Field

This application is also in the field of Oncology , specifically overcoming resistance to EGFR Tyrosine Kinase Inhibitors (TKIs) in lung cancer .

Summary of the Application

Mavelertinib is being studied as a potential solution to overcome resistance to first- or second-generation EGFR-TKIs. MET gene amplification is known as an important resistance mechanism to these EGFR-TKIs .

Results or Outcomes

Treatment of Giardiasis

Specific Scientific Field

This application falls under the field of Parasitology , specifically the treatment of Giardiasis .

Summary of the Application

Mavelertinib has shown potential as a new therapeutic for giardiasis, with in vitro efficacy against metronidazole-resistant strains .

Results or Outcomes

Combination Therapy for Advanced EGFR NSCLC

Specific Scientific Field

This application is in the field of Oncology , specifically for the treatment of advanced EGFR NSCLC .

Summary of the Application

Mavelertinib is being studied as part of a combination therapy for advanced EGFR NSCLC. This is based on the understanding that single-agent osimertinib is the standard of care for the first-line treatment of advanced EGFR NSCLC .

Results or Outcomes

Treatment of MET Amplification in NSCLC

Specific Scientific Field

This application is also in the field of Oncology , specifically for the treatment of MET amplification in NSCLC .

Summary of the Application

Mavelertinib is being studied as a potential solution to overcome resistance to first- or second-generation EGFR-TKIs. MET gene amplification is known as an important resistance mechanism to these EGFR-TKIs .

Results or Outcomes

Propriétés

IUPAC Name

N-[(3R,4R)-4-fluoro-1-[6-[(3-methoxy-1-methylpyrazol-4-yl)amino]-9-methylpurin-2-yl]pyrrolidin-3-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN9O2/c1-5-13(29)21-11-8-28(6-10(11)19)18-23-15(14-16(24-18)26(2)9-20-14)22-12-7-27(3)25-17(12)30-4/h5,7,9-11H,1,6,8H2,2-4H3,(H,21,29)(H,22,23,24)/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYIUNVOCEFIUIU-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)NC2=C3C(=NC(=N2)N4CC(C(C4)F)NC(=O)C=C)N(C=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C(=N1)OC)NC2=C3C(=NC(=N2)N4C[C@H]([C@@H](C4)F)NC(=O)C=C)N(C=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN9O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mavelertinib

CAS RN

1776112-90-3
Record name Mavelertinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1776112903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mavelertinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16228
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Propenamide, N-[(3R,4R)-4-fluoro-1-[6-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]-9-methyl-9H-purin-2-yl]-3-pyrrolidinyl]-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MAVELERTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YXX2180047
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
74
Citations
SA Michaels, MA Hulverson, GR Whitman… - Antimicrobial Agents …, 2022 - Am Soc Microbiol
… target of mavelertinib may have a different mechanistic binding mode from human EGFR-tyrosine kinase. Mavelertinib, … These results suggest that mavelertinib merits consideration for …
Number of citations: 3 journals.asm.org
J Niggenaber, L Heyden, T Grabe… - ACS Medicinal …, 2020 - ACS Publications
… the presence of mavelertinib and … mavelertinib and Cys797 was again tracked using MS (Figure 2E) and also revealed by clear electron density (Figure 2F–H). Additionally, mavelertinib …
Number of citations: 26 pubs.acs.org
TS Beyett, C To, DE Heppner, JK Rana… - Nature …, 2022 - nature.com
… reciprocal with mavelertinib despite cooperatively binding (Fig. 2e). Mavelertinib decreased the IC 50 of the allosteric inhibitor, but the observed potency of mavelertinib was unchanged …
Number of citations: 29 www.nature.com
V Sukrithan, L Deng, A Barbaro… - Expert Opinion on …, 2019 - Taylor & Francis
… mavelertinib; followed by Cohort 2B, a randomized Phase II evaluation of the same combination with single agent mavelertinib … of the combination of mavelertinib with avelumab, an anti-…
Number of citations: 17 www.tandfonline.com
M Nagasaka, VW Zhu, SM Lim, M Greco, F Wu… - Journal of Thoracic …, 2021 - Elsevier
… In addition, we summarized the results of clinical trials that previously reported third-generation EGFR TKIs (rociletinib, olmutinib, nazartinib, mavelertinib), including phase 3 results of …
Number of citations: 119 www.sciencedirect.com
A Murtuza, A Bulbul, JP Shen, P Keshavarzian… - Cancer Research, 2019 - AACR
EGFR-activating mutations are observed in approximately 15% to 20% of patients with non–small cell lung cancer. Tyrosine kinase inhibitors have provided an illustrative example of …
Number of citations: 160 aacrjournals.org
BC Ahn, JH Lee, MH Kim, KH Pyo, C Lee, SM Lim… - Cancers, 2021 - mdpi.com
Simple Summary MET amplification is one of the resistance determinants after EGFR-TKI therapy in EGFR mutant NSCLC. In this study, we evaluated the emergence of MET …
Number of citations: 8 www.mdpi.com
Q Wang, S Yang, K Wang… - … of hematology & …, 2019 - jhoonline.biomedcentral.com
Treatment of non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) activating mutation with EGFR-TKIs has achieved great success, yet faces the …
Number of citations: 195 jhoonline.biomedcentral.com
Y Shi, S Zhang, X Hu, J Feng, Z Ma, J Zhou… - Journal of Thoracic …, 2020 - Elsevier
Introduction Alflutinib (AST2818) is a newly developed third-generation EGFR tyrosine kinase inhibitor selective for EGFR-sensitizing and T790M-resistant mutations. We assessed the …
Number of citations: 58 www.sciencedirect.com
N Colclough, K Chen, P Johnström, N Strittmatter… - Clinical Cancer …, 2021 - AACR
Purpose: Osimertinib is a potent and selective EGFR tyrosine kinase inhibitor (EGFR-TKI) of both sensitizing and T790M resistance mutations. To treat metastatic brain disease, blood–…
Number of citations: 111 aacrjournals.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.